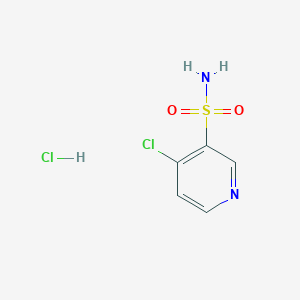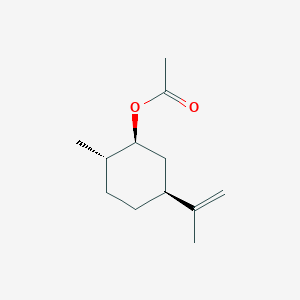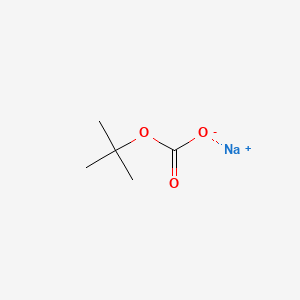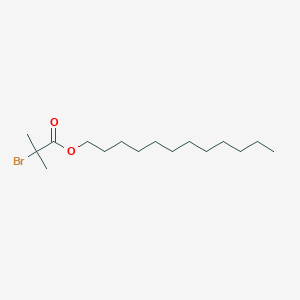
Dodecyl 2-bromoisobutyrate
Descripción general
Descripción
Dodecyl 2-bromoisobutyrate, also known as Dodecyl initiator, is a compound with the empirical formula C16H31BrO2 . It is used as an Atom Transfer Radical Polymerization (ATRP) initiator for the creation of dodecyl functionalized telechelic polymers .
Molecular Structure Analysis
The molecular structure of Dodecyl 2-bromoisobutyrate can be represented by the SMILES string CCCCCCCCCCCCOC(=O)C(C)(C)Br . The InChI representation is 1S/C16H31BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17/h4-14H2,1-3H3 .
Chemical Reactions Analysis
Dodecyl 2-bromoisobutyrate is used as an initiator in Atom Transfer Radical Polymerization (ATRP) for the creation of dodecyl functionalized telechelic polymers . The exact chemical reactions involving Dodecyl 2-bromoisobutyrate are not detailed in the search results.
Physical And Chemical Properties Analysis
Dodecyl 2-bromoisobutyrate is a liquid at room temperature . It has a refractive index of 1.455 at 20°C and a density of 1.058 g/mL at 25°C .
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition in Oil and Gas Wells
Dodecyl 2-bromoisobutyrate shows potential in the field of corrosion inhibition. Novel cationic surfactants, including dodecyl variants, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants exhibit good ability to act as corrosion inhibitors, with efficiency increasing alongside inhibitor concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
2. Photoisomerisation Studies
In photoisomerisation research, surfactants like dodecyl 2-bromoisobutyrate play a crucial role. Studies on photoisomerisation of dyes in various micelle environments, which include dodecyl-based surfactants, have provided insights into the effect of microviscosity on photoisomerisation rates (Pal, Datta, Mandal, & Bhattacharyya, 1998).
3. Detergent Activity Monitoring
Dodecyl sulfate-sensitive electrodes have been developed to monitor the activity of detergents like dodecyl sulfate in biological samples. This application is pivotal for understanding the interactions between detergents and biological materials, such as proteins and membranes (Mokus, Kragh-Hansen, Letellier, le Maire, & Møller, 1998).
4. Enhanced Corrosion Resistance
Research on grafting molecules like 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid, which shares a structural similarity with dodecyl 2-bromoisobutyrate, has been conducted to improve the corrosion resistance of materials. This application is crucial in enhancing the durability and longevity of various metal surfaces (Barthélémy, Kanoufi, Combellas, Delhalle, & Mekhalif, 2014).
5. Phase Behavior in Surfactant Systems
The phase behavior of systems containing surfactants like sodium dodecyl sulfate, which is structurally related to dodecyl 2-bromoisobutyrate, has been studied extensively. Such research is vital in understanding the formation of micelles, liquid crystals, and microemulsions in surfactant systems (Kanan, Al-Jabari, & Kayali, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
dodecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPZPNIRCIQNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621507 | |
| Record name | Dodecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl 2-bromoisobutyrate | |
CAS RN |
934001-46-4 | |
| Record name | Dodecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934001-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



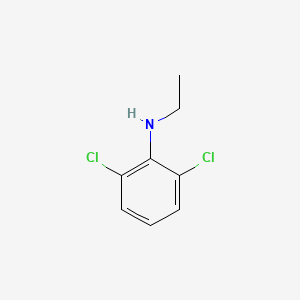
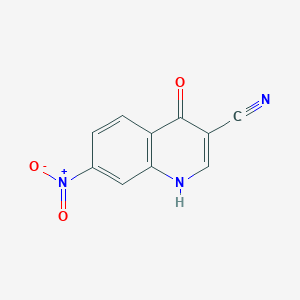
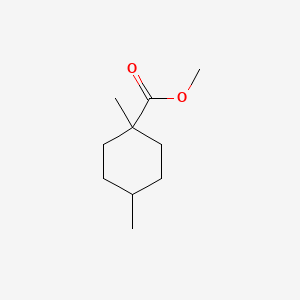
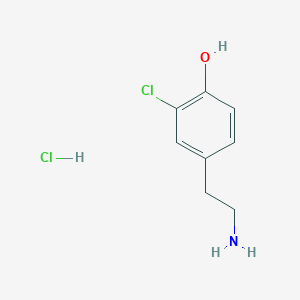
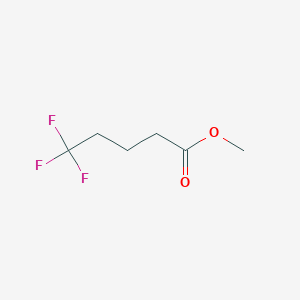


![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)

